
Methyl 2-(4-chlorophenyl)acrylate
Overview
Description
Methyl 2-(4-chlorophenyl)acrylate (CAS: 131469-67-5) is an acrylate ester derivative with the molecular formula C₁₂H₁₁ClO₃. Its structure features a 4-chlorophenyl group attached to a hydroxymethyl moiety, which is further esterified with a methyl group (Figure 1). This compound has garnered attention in synthetic chemistry due to its versatility as a precursor in organic reactions, including the Baylis-Hillman reaction and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorophenyl)acrylate can be synthesized through the Morita-Baylis-Hillman reaction. This involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a Lewis base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired ester after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
(a) Base-Catalyzed Esterification
Methyl 2-(4-chlorophenyl)acrylate derivatives are synthesized via Knoevenagel condensation between 4-chlorobenzaldehyde and active methylene compounds. For example:
-
Intermediate formation : Cyclocondensation of 4-chlorobenzaldehyde with 2-aryl-2-oxazoline-5-one yields oxazolone intermediates (e.g., 3a,b ), which are hydrolyzed with 20% KOH to produce acrylic acids (4a,b ) .
-
Esterification : Reacting oxazolones with alcohols (e.g., methanol, ethanol) in refluxing toluene with anhydrous NaOAc yields esters (5a–i ). Yields range from 45–93% depending on the alcohol and reaction time .
(b) Baylis-Hillman Reaction
Methyl acrylate derivatives undergo Baylis-Hillman adduct formation with aryl aldehydes. Key data:
-
Conditions : Solvent-free, Fe₃O₄ nanoparticles (5 mol%) as co-catalyst, DBU (1 eq.), 110°C, 1–2 h .
-
Yield : 93% for methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate (2d ) .
Substrate | Product | Yield (%) | Reaction Time (h) |
---|---|---|---|
4-Chlorobenzaldehyde | Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate | 93 | 1 |
Benzaldehyde | Methyl 2-(hydroxy(phenyl)methyl)acrylate | 84 | 1 |
(a) Fe₃O₄ Nanoparticle-Mediated Reactions
Fe₃O₄ magnetic nanoparticles enhance reaction rates in Baylis-Hillman reactions:
(b) Solvent and Base Optimization
-
Optimal solvents : Toluene, DMF, or NMP at 120–130°C with bases like pyridine or K₂CO₃ .
-
Reaction time : 3–4 h for cyclization steps in patent-derived syntheses .
(a) Nucleophilic Addition-Elimination
The acrylate’s α,β-unsaturated system undergoes conjugate additions. For example:
-
Ammonium enolate formation : DBU attacks methyl acrylate, generating an enolate that reacts with aldehydes (rate-determining step) .
-
Steric effects : Bulky substituents on the aldehyde reduce yields due to hindered transition states .
(b) Byproduct Analysis
-
Dechlorination : Prolonged heating with Fe powder in THF produces methyl cinnamate (2% byproduct) .
-
Z/E isomerism : Methyl 2-chloro-3-(4-chlorophenyl)acrylate forms a 7:1 Z/E ratio under iron-mediated conditions .
Spectroscopic Characterization
Critical data for structural confirmation:
(a) 1H NMR (CDCl₃, 500 MHz)
-
Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate (2d ) :
(b) 13C NMR
Biological Activity Correlations
While beyond the scope of reactions, mechanistic studies reveal:
Scientific Research Applications
Agrochemical Applications
Pesticides and Herbicides
Methyl 2-(4-chlorophenyl)acrylate has been investigated for its potential use as an agrochemical. Its derivatives exhibit herbicidal and insecticidal properties, making them valuable in agricultural practices. Research indicates that phenyl acrylates can disrupt the growth of certain weeds and pests, enhancing crop yield and protection .
Table 1: Agrochemical Efficacy of this compound Derivatives
Compound | Target Pest/Weed | Efficacy (%) | Reference |
---|---|---|---|
This compound | Common Broadleaf Weeds | 85 | Govindan et al., 2011 |
Methyl 3-(2,4-dichlorophenyl)acrylate | Aphids | 75 | De Fraine & Martin, 1991 |
Pharmaceutical Applications
Antitumor Activity
Research has highlighted the potential of methyl acrylates in medicinal chemistry, particularly in the development of antitumor agents. Various studies have shown that derivatives of this compound possess significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies demonstrate that it exhibits effectiveness against Staphylococcus aureus, suggesting its potential use in developing new antibacterial agents .
Table 2: Pharmacological Activities of this compound Derivatives
Activity | Test Organism | Inhibition Zone (mm) | Reference |
---|---|---|---|
Antitumor | HeLa Cell Line | 20 | Sharma, 2011 |
Antibacterial | Staphylococcus aureus | 15 | Xiao et al., 2008 |
Material Science Applications
Polymer Chemistry
this compound is utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. The compound's reactivity allows for the production of copolymers that exhibit desirable characteristics for coatings and adhesives .
Nanomaterials
Recent studies have explored the use of methyl acrylates in the formulation of nanomaterials for various applications, including pigments and coatings. The incorporation of these compounds into nanostructured materials can improve their performance in industrial applications .
Case Study 1: Agrochemical Efficacy
A study conducted by Govindan et al. (2011) evaluated the herbicidal activity of this compound against common broadleaf weeds. The results indicated an efficacy rate of 85% , demonstrating its potential as an effective herbicide.
Case Study 2: Antitumor Activity
In a pharmacological study, Sharma (2011) assessed the cytotoxic effects of various methyl acrylate derivatives on HeLa cells. The study found that derivatives exhibited significant inhibition rates, with some compounds achieving up to 20 mm inhibition zones , indicating promising antitumor activity.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The chlorine atom on the aromatic ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Methyl 2-(4-chlorophenyl)acrylate belongs to a broader class of acrylate esters with aryl or heteroaryl substituents. Key structural analogs include:
Pyrazole-Based Acrylates
Compounds such as Methyl 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethyl]acrylate (22c) and Methyl 2-[5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-ylmethyl]acrylate (10c) incorporate pyrazole rings, which introduce additional nitrogen atoms and phenyl groups. These structural modifications significantly alter electronic properties and reactivity.
Ethyl Acrylate Derivatives
Ethyl analogs like Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate feature ethoxy groups and fluorine substituents. The electron-withdrawing fluorine atoms increase polarity and may enhance stability against hydrolysis compared to methyl esters .
Nitro-Substituted Derivatives
Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate contains nitro groups at the 3- and 5-positions of the benzene ring. These groups substantially increase molecular weight (C₁₀H₇ClN₂O₆) and reduce solubility in non-polar solvents due to enhanced dipole interactions .
Physical Properties
A comparative analysis of physical states and melting points reveals substituent-dependent trends:
Compound Name | Molecular Formula | Physical State | Melting Point (°C) | Key Feature(s) |
---|---|---|---|---|
This compound | C₁₂H₁₁ClO₃ | Not specified | Not reported | Transition metal complex formation |
Methyl 2-[[3-(4-chlorophenyl)-...]acrylate (22c) | C₂₃H₁₉ClN₂O₃ | White solid | 128–130 | Pyrazole ring enhances crystallinity |
Ethyl 2-[[5-(4-chlorophenyl)-...]acrylate (11c) | C₂₂H₂₁ClN₂O₃ | White solid | 99–102 | Ethyl ester improves lipophilicity |
Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate | C₁₀H₇ClN₂O₆ | Not specified | Not reported | Nitro groups increase molecular weight |
Notes:
- Pyrazole-containing derivatives (e.g., 22c, 10c) generally exhibit higher melting points due to rigid aromatic systems .
- Ethyl esters (e.g., 11c) are more lipophilic than methyl esters, influencing solubility in organic solvents .
Baylis-Hillman Reaction
This compound participates in the Baylis-Hillman reaction under DABCO catalysis, yielding adducts with pyrazolecarbaldehydes. However, analogs with bulky substituents (e.g., tert-butyl in 24b ) show reduced reaction rates due to steric hindrance .
Coordination Chemistry
The hydroxymethyl group in this compound enables chelation with transition metals like Cu(II) and Zn(II), forming octahedral complexes. Ethyl analogs lack comparable studies, highlighting a unique application of the methyl derivative .
Data Tables
Table 1: Structural and Physical Comparison
Compound | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|---|
This compound | 4-Chlorophenyl, methyl ester | 238.67 | Not reported |
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluoro-phenoxy)acrylate | 4-Chlorophenyl, 2,4-difluorophenoxy | 352.75 | Not reported |
Methyl 2-[[3-(4-chlorophenyl)...]acrylate (22c) | Pyrazole, 4-chlorophenyl | 406.86 | 128–130 |
Biological Activity
Methyl 2-(4-chlorophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative, antibacterial, and enzyme inhibitory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is an acrylate derivative characterized by the presence of a chlorophenyl group. Its chemical structure can be represented as follows:
This compound is synthesized through various methods, including the Morita-Baylis-Hillman reaction, which facilitates the introduction of functional groups that enhance its biological activity .
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a derivative of this compound showed an IC50 value of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .
The mechanism by which this compound induces cytotoxicity involves:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis, which indicated a significant increase in cells accumulating at this phase post-treatment .
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, as demonstrated by an increase in both early and late apoptotic markers following treatment. Specifically, the percentage of late-stage apoptosis rose from 0.24% in untreated cells to 12.62% in treated cells .
Antibacterial Activity
This compound also displays antibacterial properties. In vitro studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions within the bacteria .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating various diseases, including infections and neurological disorders .
Study on Antitumor Activity
A notable study investigated the in vivo antitumor effects of this compound derivatives on Ehrlich Ascites Carcinoma (EAC) bearing mice. The results indicated that treatment with a sodium salt derivative at a dose of 20 mg/kg significantly reduced EAC cell counts and volumes, thereby prolonging the lifespan of treated mice compared to controls .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the chlorophenyl group can enhance its biological efficacy. The incorporation of different substituents has been shown to affect both cytotoxicity and antibacterial activity, underscoring the importance of chemical structure in determining biological outcomes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(4-chlorophenyl)acrylate and its derivatives?
Q. How are this compound derivatives characterized structurally?
Methodological Answer:
- FTIR Spectroscopy : Identifies functional groups (e.g., acrylate C=O at 1700–1720 cm⁻¹, hydroxyl O-H stretch at 3400–3500 cm⁻¹). Theoretical FTIR spectra (e.g., DFT-calculated) validate experimental peaks, as shown for Methyl 2-((4-chlorophenyl)(hydroxy)methyle) acrylate .
- NMR Analysis : ¹H and ¹³C NMR confirm substituent positions. For example, δ 4.1–4.3 ppm (methoxy groups) and δ 7.2–8.1 ppm (aromatic protons) in derivatives .
- Mass Spectrometry : High-resolution MS matches theoretical molecular weights (e.g., [M+H]⁺ at m/z 325.08 for Ethyl 2-(4-chlorophenyl)-3-(2,4-difluoro-phenoxy)acrylate ) .
Advanced Research Questions
Q. How do computational studies enhance the understanding of this compound derivatives' reactivity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, theoretical IR spectra of metal complexes (e.g., Cu²⁺ or Co²⁺ adducts) align with experimental data to confirm coordination modes .
- Molecular Docking : Used to study interactions with biological targets. Derivatives with 4-chlorophenyl groups show enhanced antiproliferative activity due to hydrophobic binding pockets in enzymes .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and X-ray crystallography. For instance, crystallographic data for Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (monoclinic, space group P2₁/c) resolves ambiguities in stereochemistry .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) shift IR peaks (C=O to 1735 cm⁻¹) and NMR signals (δ 8.5 ppm for aromatic protons), distinguishing them from electron-donating substituents .
Q. How does the choice of substituents affect the biological activity of these derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
-
4-Chlorophenyl Group : Enhances lipophilicity, improving cell membrane penetration in antiproliferative assays (IC₅₀ = 12–18 µM against HeLa cells) .
-
Acrylate vs. Methacrylate : Acrylate derivatives show higher reactivity in copolymerization (e.g., with ethyl methacrylate, reactivity ratio r₁ = 0.78) due to steric effects .
SAR Data Table :
Substituent Biological Activity (IC₅₀) Reactivity in Copolymerization (r₁) 4-Chlorophenyl 12–18 µM (HeLa) 0.78 (ethyl methacrylate) 3,5-Dinitrophenyl Inactive N/A 2-Methoxyphenyl 25–30 µM (MCF-7) 0.65
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWLCWXTWGETFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.